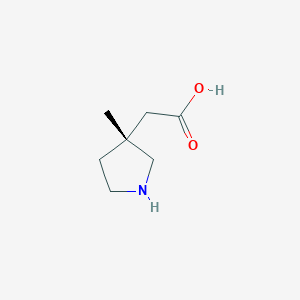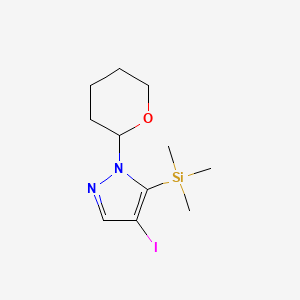
4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-5-(trimethylsilyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-5-(trimethylsilyl)-1H-pyrazole is a complex organic compound with the molecular formula C11H18IN2OSi This compound is characterized by the presence of an iodine atom, a tetrahydropyranyl group, and a trimethylsilyl group attached to a pyrazole ring
Vorbereitungsmethoden
The synthesis of 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-5-(trimethylsilyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the iodination of a pyrazole derivative followed by the introduction of the tetrahydropyranyl and trimethylsilyl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Analyse Chemischer Reaktionen
4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-5-(trimethylsilyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-5-(trimethylsilyl)-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a building block for drug development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-5-(trimethylsilyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-5-(trimethylsilyl)-1H-pyrazole can be compared with other similar compounds such as:
- 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
- 4-Iodo-1-(2-tetrahydropyranyl)indazole
These compounds share structural similarities but differ in their specific functional groups and overall chemical properties
Eigenschaften
Molekularformel |
C11H19IN2OSi |
|---|---|
Molekulargewicht |
350.27 g/mol |
IUPAC-Name |
[4-iodo-2-(oxan-2-yl)pyrazol-3-yl]-trimethylsilane |
InChI |
InChI=1S/C11H19IN2OSi/c1-16(2,3)11-9(12)8-13-14(11)10-6-4-5-7-15-10/h8,10H,4-7H2,1-3H3 |
InChI-Schlüssel |
XJCDHSPHNWHZKO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=C(C=NN1C2CCCCO2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,6R)-5-[(tert-Butoxy)carbonyl]-1,1-difluoro-5-aZaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B13339146.png)
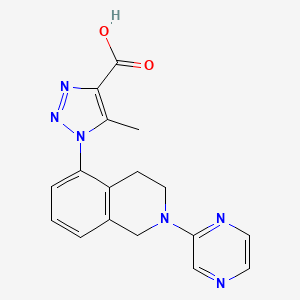
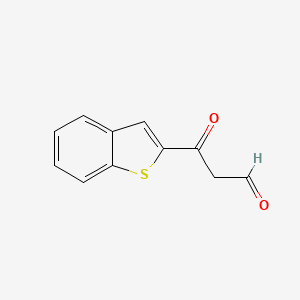
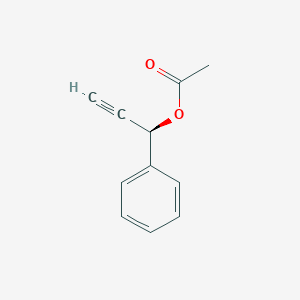
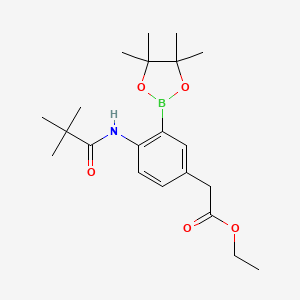
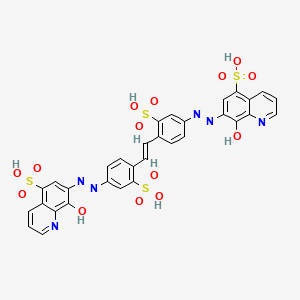
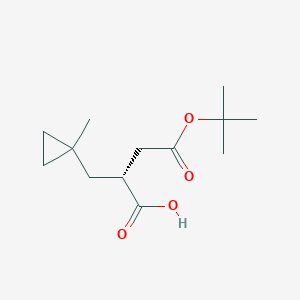
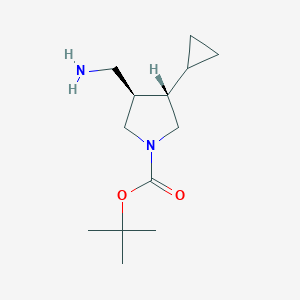
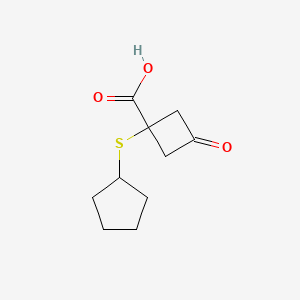
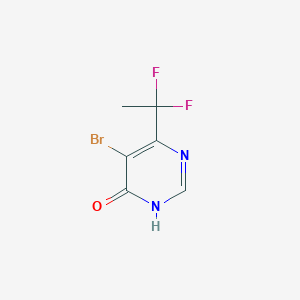
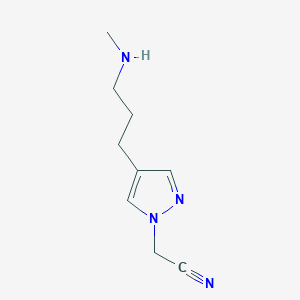
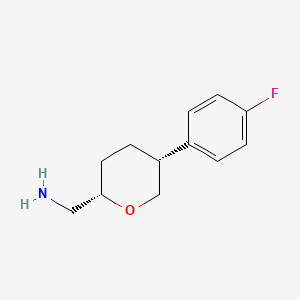
![5-Amino-1-[2-(dimethylamino)ethyl]-4-methyl-1,2-dihydropyridin-2-one](/img/structure/B13339202.png)
